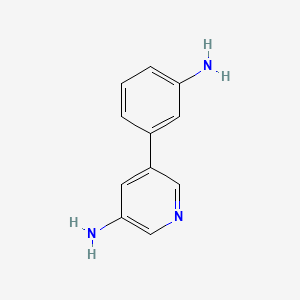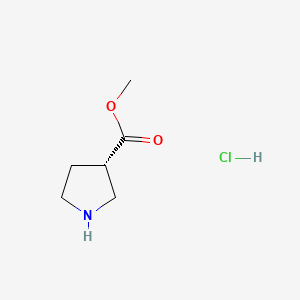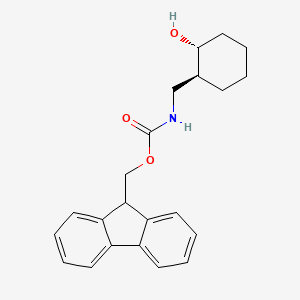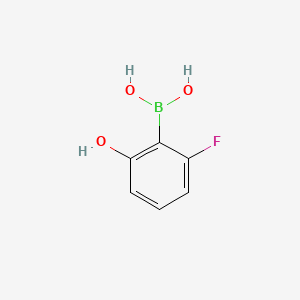![molecular formula C9H8ClN3O2 B581068 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate d'éthyle CAS No. 1638760-02-7](/img/structure/B581068.png)
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Applications De Recherche Scientifique
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential antibacterial and antitumor activities.
Material Science: It is explored for its potential use in organic electronics and as a precursor for functional materials.
Mécanisme D'action
Target of Action
The primary target of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antibacterial drugs .
Mode of Action
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate binds to DNA gyrase, preventing it from breaking down bacterial DNA . This inhibits the replication process, leading to bacterial cell death .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial proliferation .
Result of Action
The binding of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate to DNA gyrase leads to the inhibition of bacterial DNA replication . This results in the death of bacterial cells, providing an effective means of combating bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. For instance, the compound should be stored under inert gas at 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used as a drug .
Analyse Biochimique
Biochemical Properties
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has been found to interact with certain enzymes and proteins. For instance, similar compounds in the pyrrolopyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific interactions of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate with enzymes and proteins have not been reported in the literature.
Cellular Effects
Related pyrrolopyrimidine compounds have been shown to have significant antiproliferative effects on breast cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit CDKs, thereby disrupting cell cycle progression . This can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
Related compounds have been shown to interact with enzymes involved in cell cycle regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization: It can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: A closely related compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolopyrimidine core and exhibit similar biological activities.
Uniqueness
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other pyrrolopyrimidine derivatives and can be exploited for specific applications in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(13-6)8(10)12-4-11-5/h3-4,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIURKULUNOLCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)
![4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580987.png)





![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)





